molecular formula C13H13BrO2 B15295516 1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

Katalognummer: B15295516
Molekulargewicht: 281.14 g/mol
InChI-Schlüssel: DPXKDMHYKXRHOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional configurations, which make them valuable in various fields such as medicinal chemistry and materials science. The compound features a bromophenyl group attached to a bicyclo[2.1.1]hexane core, which is further functionalized with a carboxylic acid group.

Vorbereitungsmethoden

The synthesis of 1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be achieved through several routes:

Analyse Chemischer Reaktionen

1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions:

Wissenschaftliche Forschungsanwendungen

1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design.

    Materials Science: Its rigid bicyclic structure is useful in the development of new materials with specific mechanical properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to mimic natural substrates.

    Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism by which 1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid exerts its effects is primarily through its interaction with biological targets:

    Molecular Targets: The compound can bind to various enzymes and receptors, altering their activity.

    Pathways Involved: The pathways involved depend on the specific biological target. In the case of antifungal activity, the compound disrupts the synthesis of essential fungal cell wall components.

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be compared with other similar compounds:

Eigenschaften

Molekularformel

C13H13BrO2

Molekulargewicht

281.14 g/mol

IUPAC-Name

1-(3-bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C13H13BrO2/c14-10-3-1-2-9(5-10)13-6-8(7-13)4-11(13)12(15)16/h1-3,5,8,11H,4,6-7H2,(H,15,16)

InChI-Schlüssel

DPXKDMHYKXRHOB-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC(C2)(C1C(=O)O)C3=CC(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.